![molecular formula C29H44Cl2N6O16P4 B12419718 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of two 7-chloroquinoline moieties linked by a 1,3-propanediyl bridge through piperazine rings. The “d6” designation indicates that the compound is deuterated, meaning it contains six deuterium atoms, which are isotopes of hydrogen. The tetraphosphate part of the name indicates that the compound is in the form of a tetraphosphate salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate typically involves multiple steps:
Formation of 7-chloroquinoline: The initial step involves the chlorination of quinoline to form 7-chloroquinoline.
Piperazine Derivatization: The 7-chloroquinoline is then reacted with piperazine to form a piperazine-quinoline derivative.
Linking with 1,3-Propanediyl Bridge: The piperazine-quinoline derivative is then linked with a 1,3-propanediyl bridge through a nucleophilic substitution reaction.
Deuteration: The compound is then subjected to deuteration to replace hydrogen atoms with deuterium.
Formation of Tetraphosphate Salt: Finally, the deuterated compound is converted into its tetraphosphate salt form by reacting with phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of quinoline to produce 7-chloroquinoline.
Continuous Flow Reactors: Use of continuous flow reactors for the piperazine derivatization and linking steps to ensure high yield and purity.
Deuteration: Industrial deuteration processes using deuterium gas or deuterated solvents.
Salt Formation: Large-scale reaction with phosphoric acid to form the tetraphosphate salt.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moieties.
Reduction: Reduction reactions can occur at the piperazine rings.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro positions of the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation products include quinoline N-oxides.
Reduction: Reduction products include piperazine derivatives with reduced nitrogen atoms.
Substitution: Substitution products include various quinoline derivatives with different substituents at the chloro positions.
科学研究应用
Chemistry
Catalysis: The compound is used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Enzyme Inhibition: It is used in research to study enzyme inhibition mechanisms.
Medicine
Antimalarial Research: The compound is investigated for its potential use in antimalarial drugs.
Cancer Research: Studies are conducted to explore its efficacy in cancer treatment.
Industry
Pharmaceuticals: It is used in the development of pharmaceutical formulations.
Chemical Manufacturing: The compound is used in the production of specialty chemicals.
作用机制
The mechanism of action of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate involves:
Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells.
Pathways: It interferes with DNA replication and protein synthesis pathways, leading to cell death.
Binding: The quinoline moieties bind to the active sites of enzymes, inhibiting their activity.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Uniqueness
Deuteration: The presence of deuterium atoms makes 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate unique, as it can be used in studies involving isotopic labeling.
Tetraphosphate Salt: The tetraphosphate form enhances its solubility and stability, making it suitable for various applications.
属性
分子式 |
C29H44Cl2N6O16P4 |
|---|---|
分子量 |
933.5 g/mol |
IUPAC 名称 |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline;phosphoric acid |
InChI |
InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)/i1D2,10D2,11D2;;;; |
InChI 键 |
OAKKJVUSSVZQRF-RWWSHYHISA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


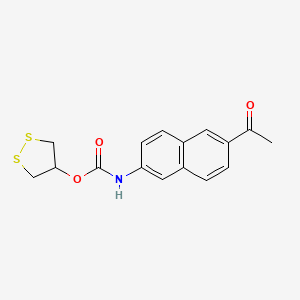
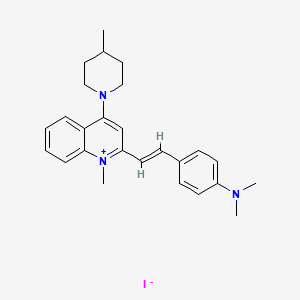
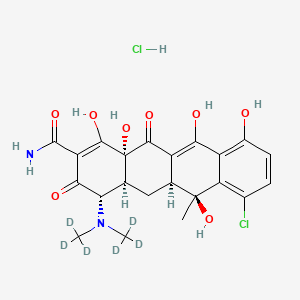
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
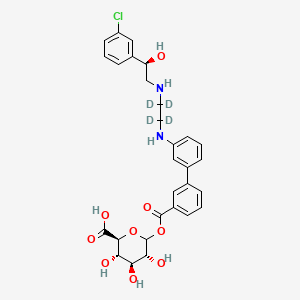
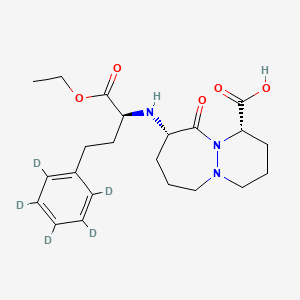
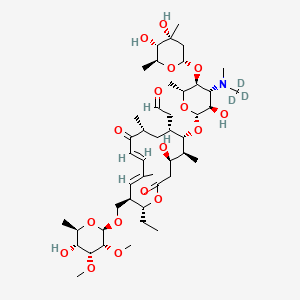
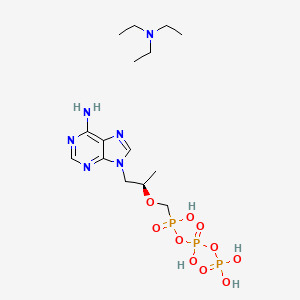
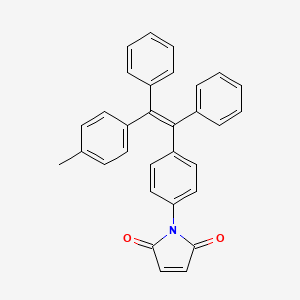

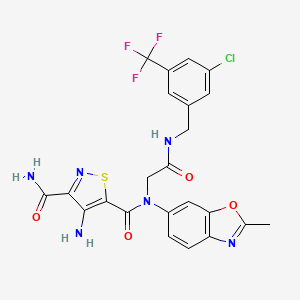
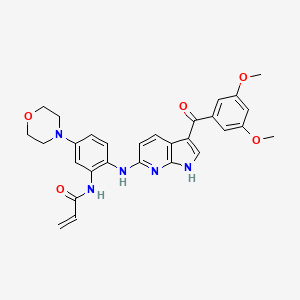

![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
